molecular formula C10H8N2 B1619871 2-Phenylpyrazine CAS No. 29460-97-7

2-Phenylpyrazine

Cat. No.: B1619871
CAS No.: 29460-97-7
M. Wt: 156.18 g/mol
InChI Key: LNJZJDLDXQQJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpyrazine is an organic compound that belongs to the group of phenylpyrazines . It has a molecular weight of 156.19 and is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N2 . It has a density of 1.1±0.1 g/cm3 . The boiling point is 276.2±20.0 °C at 760 mmHg .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 156.19 , a density of 1.1±0.1 g/cm3 , and a boiling point of 276.2±20.0 °C at 760 mmHg .

Scientific Research Applications

  • Fluorescence Labeling in Saccharide Analysis 2-Amino-3-phenylpyrazine is a sensitive fluorescence labeling reagent for saccharides with a reducing end, enabling their analysis through high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) techniques. This method has been successfully applied to determine component monosaccharides in glycoproteins like bovine serum fetuin (Yamamoto, Hamase, & Zaitsu, 2003).

  • Degradation Product Analysis in Pharmaceuticals 2-Hydroxy-3-phenyl-6-methylpyrazine, identified as a degradation product of cephalexin, demonstrates well-defined reduction waves in polarographic analysis, useful in the determination of cephalexin concentrations in plasma (Núñez-Vergara, Squella, & Silva, 1982).

  • Reactions in Heterocyclic Chemistry The reactions of phenylpyrazine monoxides with phosphoryl chloride or acetic anhydride provide insights into heterocyclic chemistry, particularly in terms of chlorination or acetoxylation on the pyrazine ring (Ohta et al., 1982).

  • Synthesis of Derivatives for Potential Therapeutic Applications The synthesis of 2-hydroxy-6-phenylpyrazine and its derivatives, as described by Sato (1978), suggests potential applications in the development of new therapeutic agents (Sato, 1978).

  • Phenylpyrazine Derivatives in Anti-mycobacterial Agents N-Phenylpyrazine-2-carboxamides demonstrate significant anti-mycobacterial activity, indicating their potential in the development of antitubercular drugs. These compounds show promising selectivity and no cytotoxicity at tested concentrations (Zítko et al., 2015).

  • Analysis of Nonlinear Optical Properties The study of the torsional potential and nonlinear optical properties of 2-phenylpyrazine and related compounds provides valuable insights into the field of materials science and photonics (Alyar et al., 2011).

  • o-1-alkoxyethyl moiety, including phenylpyrazines, reveal significant insecticidal activities against various insects, suggesting applications in agriculture and pest control (Zhao, Li, Xiong, & Wang, 2010).
  • Applications in Bioconversion The bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 demonstrates an effective method for synthesizing valuable building blocks for antituberculous agents (Wieser, Heinzmann, & Kiener, 1997).

  • Skin Delivery and Transdermal Applications Phenmetrazine, a compound related to phenylpyrazines, was studied for its potential in transdermal delivery for repurposed indications, highlighting the feasibility of delivering such compounds through the skin (Jiang, Murnane, Bhattaccharjee, Blough, & Banga, 2019).

  • Corrosion Inhibition Studies The influence of phenylpyrazine derivatives on corrosion inhibition in steel suggests applications in material science and industrial maintenance (Olasunkanmi, Sebona, & Ebenso, 2017).

Mechanism of Action

Target of Action

2-Phenylpyrazine is an organic compound that belongs to the group of phenylpyrazines . It has been shown to bind to the 5-HT7 receptor , which plays a crucial role in the regulation of mood, sleep, and cognition. Additionally, this compound has also been shown to bind to adenosine receptors , which are involved in various physiological processes including inflammation and immune responses.

Mode of Action

As a ligand, this compound interacts with its targets (5-HT7 and adenosine receptors) by binding to them. This binding can modulate the activity of these receptors , leading to changes in the cellular responses mediated by these receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of the 5-HT7 and adenosine receptors. The 5-HT7 receptor is involved in the serotonin pathway, which plays a key role in mood regulation and cognitive functions. On the other hand, adenosine receptors are involved in various pathways, including inflammatory and immune response pathways

Result of Action

The molecular and cellular effects of this compound’s action would be determined by its interactions with its targets and the subsequent changes in the associated biochemical pathways. Given its binding to 5-HT7 and adenosine receptors , it can be hypothesized that this compound may influence mood regulation, cognitive functions, inflammation, and immune responses.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Moreover, the presence of this compound in environmental water has been reported , suggesting that it can be stable in such environments.

Safety and Hazards

2-Phenylpyrazine is classified as a dangerous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has a wide range of biological activities . This review provides recent efficient synthetic methods for the pyrrolopyrazines . The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .

Relevant Papers

Several papers have been published on the topic of pyrazine derivatives. One paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . Another paper discusses the synthesis and evaluation of substituted N-Phenylpyrazine-2-carboxamides as herbicides and abiotic elicitors . A third paper discusses the design, synthesis, and anti-mycobacterial evaluation of some new N-phenylpyrazine-2-carboxamides .

Properties

IUPAC Name

2-phenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJZJDLDXQQJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349090
Record name 2-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29460-97-7
Record name Pyrazine, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029460977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-phenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRAZINE, 2-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOX97B80PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Chloropyrazine (20.68 g, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 g, 77.8 mmol) in dry THF (1.5 L) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 mL, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3N HCl (100 mL) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6N NaOH and extracted with EtOAc (100 mL, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB MS [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
39%

Synthesis routes and methods II

Procedure details

Chloropyrazine (20.68 gram, 177 mmol) and [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (41.08 gram, 77.8 mmol) in dry THF (1.5 liter) were mixed and stirred for 80 minutes in a flask (cooled with a water bath) under nitrogen. A solution of phenylmagnesium bromide (3M in Et2O) (103 ml, 309 mmol) was added slowly through a dropping funnel into the cooled brick-red slurry at room temperature under nitrogen over 3.5 hours. After stirring at room temperature overnight, TLC showed that the reaction was complete. 3 N HCI (100 ml) was added slowly through a dropping funnel under nitrogen and the mixture was stirred for one hour. The THF layer was separated from the aqueous layer. The aqueous layer was adjusted to pH 12 with 6 N NaOH and extracted with EtOAc (100 ml, 3×). The organic fractions (THF and EtOAc) were combined and dried over MgSO4, filtered and concentrated to give a solid. The product was purified by flash chromatography on 300 g of flash grade silica gel in 2.5% EtOAc/CH2Cl2 to give 10.79 gram (69 mmol, 39%) of 2-phenylpyrazine, m.p. 69°-70° C.; FAB mass [M+1]+ 157;
Quantity
20.68 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
41.08 g
Type
catalyst
Reaction Step One
Quantity
103 mL
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpyrazine
Reactant of Route 2
Reactant of Route 2
2-Phenylpyrazine
Reactant of Route 3
Reactant of Route 3
2-Phenylpyrazine
Reactant of Route 4
Reactant of Route 4
2-Phenylpyrazine
Reactant of Route 5
Reactant of Route 5
2-Phenylpyrazine
Reactant of Route 6
Reactant of Route 6
2-Phenylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.